1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole
Description
Molecular Formula and IUPAC Nomenclature
The compound 1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole represents a sophisticated benzimidazole derivative with distinct structural features that influence its chemical and biological properties. According to PubChem database records, this compound possesses the molecular formula C16H15ClN2O and a molecular weight of 286.75 g/mol. The systematic IUPAC nomenclature follows standard conventions for substituted benzimidazoles, where the benzimidazole core serves as the parent structure with specific substituents identified by their positional relationships.
The chemical structure incorporates several key functional groups that contribute to its overall molecular architecture. The 2-chlorophenylmethyl substituent at the N1 position introduces both aromatic character and halogen functionality, while the methoxymethyl group at the C2 position provides ether linkage and increased molecular flexibility. This substitution pattern creates a compound with enhanced lipophilicity compared to unsubstituted benzimidazole, potentially influencing its pharmacokinetic properties and biological activity.
The structural complexity is further reflected in alternative nomenclature systems, where the compound may also be referred to as 1-(2-Chloro-benzyl)-2-methoxymethyl-1H-benzoimidazole or 1-[(2-chlorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole. These naming variations emphasize different aspects of the molecular structure while maintaining consistency with established chemical nomenclature principles. The presence of the chlorine atom in the ortho position of the benzyl substituent is particularly significant, as it can influence both the electronic properties of the molecule and its potential for intermolecular interactions.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-20-11-16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQEZCJGMTSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with 2-Chlorobenzyl Bromide
The 1-position nitrogen of 2-(methoxymethyl)-1H-benzimidazole undergoes alkylation with 2-chlorobenzyl bromide in dimethyl sulfoxide (DMSO) using potassium carbonate as a base. Optimal conditions include:
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Solvent : DMSO
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Base : KCO (2 equiv)
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Temperature : 80°C for 3–5 hours
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Yield : 72–89% (analogous to N-alkylation of similar substrates).
Mechanistic Insight : The reaction proceeds via an S2 mechanism, where the benzimidazole’s deprotonated nitrogen attacks the electrophilic carbon of 2-chlorobenzyl bromide. Steric hindrance from the 2-methoxymethyl group directs alkylation exclusively to the 1-position.
Alternative Alkylation Agents
Dimethyl carbonate (DMC) provides a greener alkylation route under high-temperature reflux (140°C), though yields for bulky aryl groups like 2-chlorobenzyl are modest (~65%).
Stepwise Post-Modification Approach
Synthesis of 2-(Chloromethyl)-1H-benzimidazole
Methoxymethyl Group Introduction
2-(Chloromethyl)-1H-benzimidazole reacts with sodium methoxide (NaOCH) in methanol:
Characterization :
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C NMR : Quartet at δ 120–127 ppm (CF in analogous compounds).
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HRMS : [M + H] calculated for CHClNO: 213.0426; observed: 213.0431.
One-Pot Enantioselective Synthesis (Patent Adaptation)
A modified one-pot method derived from sulfoxide synthesis involves:
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Condensation : 2-Mercapto-5-methoxybenzimidazole with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine in methanol/NaOH.
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Oxidation : Cumene hydroperoxide and titanium isopropoxide with D-(-)-diethyl tartrate.
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Salification : Magnesium acetate to isolate the final product.
While originally designed for sulfoxides, this approach adapts to arylalkyl benzimidazoles with ~80% yield after optimization.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Reaction Time | Advantages |
|---|---|---|---|---|
| Condensation + Alkylation | Aldehyde condensation, N-alkylation | 72–89 | 6–8 hours | High regioselectivity, scalable |
| Post-Modification | Chloromethyl substitution | 70–78 | 6–10 hours | Flexible for late-stage modification |
| Microwave-Assisted | Er(OTf)-catalyzed condensation | 85–93 | 25 minutes | Rapid, solvent-free, high efficiency |
| One-Pot Synthesis | Condensation-oxidation sequence | ~80 | 4–6 hours | Integrated process, minimal purification |
Challenges and Optimization Strategies
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Regioselectivity : Steric effects from the 2-methoxymethyl group favor 1-position alkylation, but excess alkylating agent may cause dialkylation. Stoichiometric control (1:1.2 ratio) mitigates this.
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Purification : Recrystallization from ethyl acetate/hexane (3:2) removes unreacted starting materials.
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Catalyst Recycling : Er(OTf) in microwave methods is recoverable via aqueous extraction, reducing costs .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Structure and Composition
The molecular formula of 1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole is . The compound features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the chlorophenyl and methoxymethyl substituents contributes to its biological activity.
Physical Properties
- Molecular Weight : 288.75 g/mol
- Melting Point : Not specified in available literature
- Solubility : Soluble in organic solvents; limited solubility in water
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various benzimidazole compounds, including related derivatives, have demonstrated potent activity against a range of bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 1.27 µM against Staphylococcus aureus and Candida albicans .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N2 | 1.40 | Escherichia coli |
| N3 | 1.30 | Klebsiella pneumoniae |
Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. The structure of these compounds allows them to interact with various biological targets involved in cancer progression.
Case Study: Anticancer Screening
In one study, several benzimidazole derivatives were tested against human colorectal carcinoma cell lines (HCT116). Notably, compounds demonstrated IC50 values lower than those of standard anticancer drugs like 5-fluorouracil .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has also been documented, with certain compounds showing significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.
Case Study: Inhibition Studies
Research has highlighted that specific benzimidazole derivatives can inhibit COX-2 with IC50 values ranging from 8–13.7 µM, demonstrating their potential as anti-inflammatory agents .
| Compound | IC50 COX-2 (µM) | Comparison Standard |
|---|---|---|
| Compound A | 8 | Indomethacin |
| Compound B | 13.7 | Diclofenac |
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-(2-Chlorophenyl) vs. 2-(4-Chlorophenyl)benzimidazoles
A study using terahertz time-domain spectroscopy (THz-TDS) and density functional theory (DFT) compared 2-(2-chlorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole . Key findings:
- Absorption Peaks : The 2-chlorophenyl isomer exhibited distinct THz absorption peaks at 1.45 THz and 1.72 THz, while the 4-chlorophenyl isomer showed peaks at 1.38 THz and 1.65 THz.
- Hydrogen Bonding : The 2-chlorophenyl group induced stronger intramolecular hydrogen bonding, altering electron distribution and vibrational modes compared to the 4-chlorophenyl analog.
Table 1: Structural and Spectroscopic Differences
| Compound | THz Absorption Peaks (THz) | Intramolecular H-Bond Strength |
|---|---|---|
| 2-(2-Chlorophenyl)benzimidazole | 1.45, 1.72 | Strong |
| 2-(4-Chlorophenyl)benzimidazole | 1.38, 1.65 | Moderate |
Anti-Inflammatory Activity: Role of Oxadiazole and Morpholine Rings
In , 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) demonstrated 74.17% anti-inflammatory inhibition (carrageenan-induced edema) and COX-2 inhibition (IC₅₀ = 8.00 μM). The morpholine ring enhanced solubility and hydrogen bonding, while the oxadiazole group stabilized interactions with COX-2’s hydrophobic pocket .
Table 2: Pharmacological Comparison
Solubility and Reactivity: Substituent Influence
highlights solubility challenges for benzimidazoles with bulky substituents. For example, 2-phenacylbenzimidazoles required DMSO-d₆ instead of CDCl₃ for NMR due to poor solubility . Similarly, the methoxymethyl group in the target compound may improve solubility compared to nonpolar analogs like 2-(chloromethyl)-1-phenyl-1H-benzimidazole (), which lacks hydrophilic moieties .
Table 3: Solubility and Functional Group Effects
Antimicrobial Activity: Thioureido and Thiazole Derivatives
and describe benzimidazoles with thioureido and thiazole groups. For instance, N-((1H-benzimidazol-2-yl)methyl)-4-phenylthiazol-2-amine (6) showed moderate antibacterial activity due to the thiazole ring’s ability to disrupt bacterial cell membranes . In contrast, the target compound’s methoxymethyl group may reduce antimicrobial potency but improve pharmacokinetic profiles.
Key Research Findings and Implications
- Substituent Position : The 2-chlorophenyl group enhances intramolecular interactions compared to para-substituted analogs, influencing spectroscopic and biological properties .
- Heterocyclic Additions : Oxadiazole and morpholine rings significantly boost anti-inflammatory and COX-2 inhibition but may complicate synthesis .
- Solubility vs. Activity: Polar groups like methoxymethyl balance solubility and stability, whereas nonpolar groups (e.g., chloromethyl) limit bioavailability .
Biological Activity
1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this benzimidazole derivative, focusing on its antiproliferative, antibacterial, and antifungal properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the 2-chlorophenyl and methoxymethyl substituents may enhance its lipophilicity and biological interactions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various benzimidazole derivatives against cancer cell lines. The compound has been evaluated in vitro against several cancer types:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
- IC50 Values : Preliminary data suggest that compounds with similar structures exhibit IC50 values ranging from 16.38 μM to over 100 μM depending on the specific substitutions on the benzimidazole ring.
Table 1: Antiproliferative Activity of Related Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-231 | 16.38 | Induces apoptosis via mitochondrial pathways |
| 2 | HepG2 | 29.39 | Cell cycle arrest at G2/M phase |
| 3 | MCF-7 | >100 | Inhibition of Topoisomerase II |
The mechanism of action for many benzimidazole derivatives involves apoptosis induction through mitochondrial membrane potential disruption, leading to cytochrome c release and subsequent caspase activation .
Antibacterial Activity
The antibacterial efficacy of this compound has been investigated against various bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Streptococcus faecalis.
- Minimum Inhibitory Concentration (MIC) : Results indicate MIC values ranging from 4 μg/mL to 64 μg/mL for different derivatives.
Table 2: Antibacterial Activity Against Selected Strains
| Compound | Bacterial Strain | MIC (μg/mL) | Comparison with Standard |
|---|---|---|---|
| 1 | Staphylococcus aureus | 8 | Comparable to amikacin |
| 2 | Escherichia coli | 16 | Lower than ceftriaxone |
| 3 | Streptococcus faecalis | 4 | Better than standard antibiotics |
The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit cell wall synthesis, mechanisms commonly associated with benzimidazole derivatives .
Antifungal Activity
In addition to antibacterial properties, this compound exhibits moderate antifungal activity against common fungal pathogens:
- Tested Fungi : Candida albicans and Aspergillus niger.
- MIC Values : Reported MIC values are around 64 μg/mL for both strains.
Table 3: Antifungal Activity Data
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 1 | Candida albicans | 64 |
| 2 | Aspergillus niger | 64 |
The antifungal effects are likely due to similar mechanisms as seen in antibacterial activity, involving disruption of fungal cell membranes .
Case Studies and Research Findings
Several studies have documented the biological activities of benzimidazole derivatives, reinforcing the potential therapeutic applications of compounds like this compound:
- A study demonstrated that related compounds induced significant apoptosis in MDA-MB-231 cells through mitochondrial pathways .
- Another investigation highlighted the structure-activity relationship (SAR) among various benzimidazole derivatives, indicating that specific substitutions greatly enhance biological efficacy .
Q & A
Q. How can spectrophotometric methods be optimized for quality control of this compound?
- Protocol: UV-Vis spectroscopy at λₐᵦₛ ~280 nm (benzimidazole π→π* transitions) with calibration curves (R² > 0.99). Validate via spike-and-recovery experiments in raw materials .
Q. What are the limitations of current synthesis methods for generating diverse benzimidazole derivatives?
- Critical Analysis: Traditional methods (e.g., Weidenhagen reaction) struggle with sterically hindered substrates. Rearrangement reactions (e.g., quinoxaline to benzimidazole) offer alternatives but lack generality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
